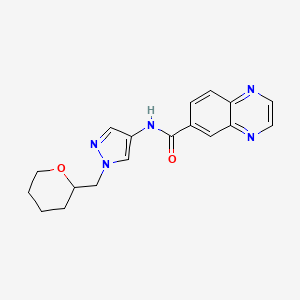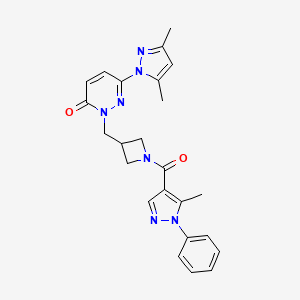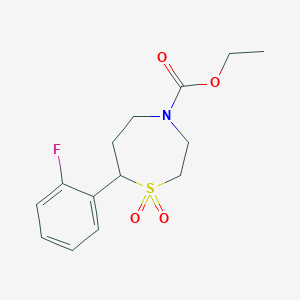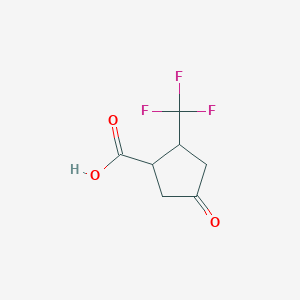![molecular formula C19H19FN2O2S B2787931 3-(2-((4-fluorophenyl)thio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1226459-18-2](/img/structure/B2787931.png)
3-(2-((4-fluorophenyl)thio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-((4-fluorophenyl)thio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C19H19FN2O2S and its molecular weight is 358.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound’s structure includes a sulfur atom, which suggests potential antimicrobial properties. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against Gram-negative bacteria (such as Escherichia coli), Gram-positive bacteria (including methicillin-resistant Staphylococcus aureus), and fungal strains like Aspergillus niger and Candida albicans . These investigations aim to identify novel agents for combating infectious diseases.
Bactericide Development
Considering its unique structure, the compound could serve as a starting point for designing bactericides. Researchers have explored similar molecules for their ability to prevent and treat bacterial infections. Investigating the compound’s interaction with specific bacterial strains, such as Ralstonia solanacearum, Pseudomonas solanacearum, and Xanthomonas oryzae, could lead to valuable insights .
Anti-HIV Activity
The compound’s heterocyclic framework may also be relevant in antiviral research. Similar indole derivatives have been screened for anti-HIV activity. By modifying the compound’s substituents, researchers could explore its potential as an anti-HIV agent .
Synthetic Intermediates
Organic sulfides and sulfones are valuable synthetic intermediates for producing pharmacologically active molecules. Researchers often use them to create diverse compounds, including anti-ulcer drugs, antibacterials, antifungals, and more. The compound’s unique structure could contribute to the synthesis of novel therapeutic agents .
Pharmacophore Exploration
Incorporating the 2-chloro-4-fluorophenyl moiety as a pharmacophore within the thiazole ring opens up possibilities for drug design. Researchers can explore modifications around this core structure to enhance antimicrobial activity while minimizing toxicity .
Drug Discovery
Given the compound’s intriguing features, it could be a starting point for drug discovery efforts. Researchers can optimize its properties, evaluate its bioavailability, and assess its safety profile. Collaborations between medicinal chemists, biologists, and pharmacologists may uncover its full potential.
Eigenschaften
IUPAC Name |
11-[2-(4-fluorophenyl)sulfanylacetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c20-15-4-6-16(7-5-15)25-12-19(24)21-9-13-8-14(11-21)17-2-1-3-18(23)22(17)10-13/h1-7,13-14H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVJOTIOPCIHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2787850.png)
![3,5-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2787851.png)



![2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide](/img/structure/B2787861.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2787862.png)

![Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2787866.png)



methanone](/img/structure/B2787871.png)